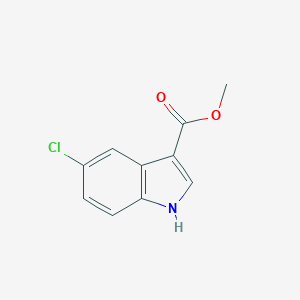
2,6-ジクロロ-3-ヒドロキシイソニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-hydroxyisonicotinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 and a molecular weight of 208 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an isonicotinic acid core.
科学的研究の応用
2,6-Dichloro-3-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Agriculture: It is used as an inducer of systemic acquired resistance in plants, helping to protect crops from pathogens
作用機序
Target of Action
The primary target of 2,6-Dichloro-3-hydroxyisonicotinic acid (also known as INA) is the immune system of plants . It acts as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections even before the first symptoms appear .
Mode of Action
INA interacts with its targets by imitating the plant-pathogen interaction . This interaction triggers the plant’s natural defense mechanism, known as Systemic Acquired Resistance (SAR), which has a broad spectrum action against pathogens .
Biochemical Pathways
The biochemical pathway affected by INA is the SAR pathway . When a plant is attacked by a pathogen or exposed to INA, the SAR pathway is initiated . This pathway leads to the production of pathogenesis-related proteins that help the plant resist future pathogen attacks .
Pharmacokinetics
It is known that ina has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.18, indicating that it can easily cross cell membranes . The water solubility of INA is 0.204 mg/ml, suggesting that it can be distributed in the body fluids .
Result of Action
The result of INA’s action is increased resistance of plants to diseases caused by pathogens . For example, the application of INA in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
準備方法
The synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid typically involves the chlorination of isonicotinic acid followed by hydroxylation. One common method includes the reaction of isonicotinic acid with chlorine gas in the presence of a suitable solvent and catalyst to introduce the chlorine atoms at the 2 and 6 positions. The resulting dichloroisonicotinic acid is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide under controlled conditions to yield 2,6-Dichloro-3-hydroxyisonicotinic acid .
化学反応の分析
2,6-Dichloro-3-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
2,6-Dichloro-3-hydroxyisonicotinic acid can be compared with other similar compounds such as:
Benzothiadiazole: Another plant immunity inducer that activates plant resistance mechanisms.
Probenazole: A chemical that primes plant immunity against various diseases.
Dufulin: An antiviral agent used in agriculture to protect crops from viral infections.
What sets 2,6-Dichloro-3-hydroxyisonicotinic acid apart is its dual role in both inducing plant immunity and serving as a versatile reagent in chemical synthesis .
特性
IUPAC Name |
2,6-dichloro-3-hydroxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNBXJKGZGLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376273 |
Source


|
| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185422-96-2 |
Source


|
| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B68524.png)


![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




